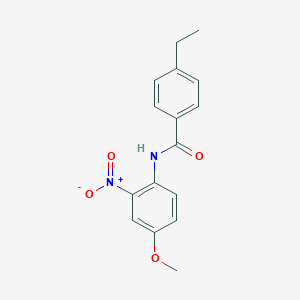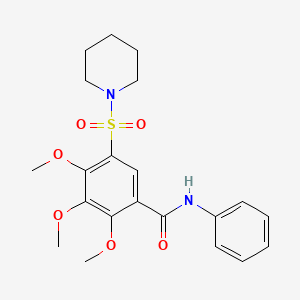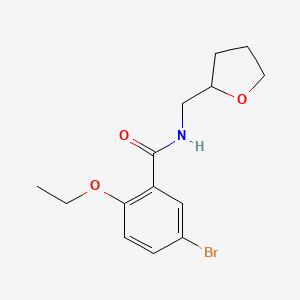![molecular formula C16H19N3OS B4401616 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide](/img/structure/B4401616.png)
2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide
描述
2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide, also known as DMTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DMTQ is a thioamide derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of various pharmaceuticals. DMTQ is synthesized through a multi-step process that involves the reaction of quinoline with various reagents to form the final product.
作用机制
The mechanism of action of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties, as it can inhibit the activity of MMPs and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and reduce the production of reactive oxygen species.
实验室实验的优点和局限性
One advantage of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide is its ability to inhibit HDAC activity, which can lead to changes in gene expression and cellular differentiation. Additionally, this compound has been shown to have anti-inflammatory properties and neuroprotective properties. However, one limitation of this compound is its potential toxicity, as it can cause liver damage in high doses. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide. One area of interest is its potential applications in cancer treatment, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, more research is needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound has the potential to be a valuable tool in medical research, and further studies are needed to explore its full range of applications.
科学研究应用
2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide has potential applications in medical research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been studied extensively for their potential applications in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2,2-dimethyl-N-[(2-methylquinolin-5-yl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-8-9-11-12(17-10)6-5-7-13(11)18-15(21)19-14(20)16(2,3)4/h5-9H,1-4H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOMSPIMGCNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401534.png)
![3,5-dimethoxy-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4401541.png)

![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401570.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4401572.png)
![(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B4401584.png)

![4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)

![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)

![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4401641.png)